4-Bromo-2-isopropoxyphenol

Description

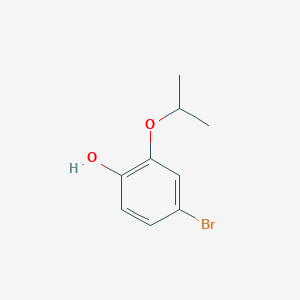

4-Bromo-2-isopropoxyphenol (CAS: 26307-50-6) is a brominated phenolic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . Its structure features a phenol ring substituted with a bromine atom at the para position (C4) and an isopropoxy group (-OCH(CH₃)₂) at the ortho position (C2). This compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive phenolic and bromine groups.

Properties

IUPAC Name |

4-bromo-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOYQPKNGGAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxyphenol typically involves the bromination of 2-isopropoxyphenol. One common method includes the use of pyridinium tribromide as the brominating agent in dichloromethane as the solvent. The reaction is carried out at room temperature for about six hours. After the reaction, the mixture is quenched with aqueous hydrochloric acid, and the organic phase is separated and purified to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 4-Bromo-2-isopropoxyphenol are not extensively documented, the process generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the compound’s properties.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like potassium permanganate can oxidize the phenolic group.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

Oxidation Products: Quinones or other oxidized derivatives.

Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

4-Bromo-2-isopropoxyphenol has been investigated for its pharmacological properties, particularly its interaction with neurotransmitter systems. It is structurally related to compounds that exhibit GABAergic activity, making it a candidate for the treatment of neurological disorders such as epilepsy and anxiety. Research indicates that phenolic compounds can influence GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

Case Study: Neurological Treatments

A patent (US9630896B2) discusses the use of phenolic compounds like 4-bromo-2-isopropoxyphenol in treating conditions such as convulsions, tremors, and other neurological disorders. The study highlights the compound's ability to interact with cell membranes and potentially modulate neurotransmitter activity . This interaction suggests a pathway for developing new treatments for conditions like Parkinson's disease and multiple sclerosis.

Environmental Science

Endocrine Disruption Monitoring

4-Bromo-2-isopropoxyphenol is part of a broader category of halogenated organic compounds (HOCs) that have raised concerns regarding their environmental impact and potential as endocrine disruptors. Human biological monitoring studies have shown that exposure to such compounds can lead to significant health risks, necessitating the development of monitoring strategies .

Case Study: Exposure Assessment

Research published in Environmental Science & Technology examined prenatal exposure to halogenated compounds, including phenolic derivatives. The findings indicated that exposure could be linked to adverse developmental outcomes, emphasizing the need for regulatory measures and monitoring of these compounds in the environment .

Materials Science

Synthesis of Functional Materials

The compound has also been explored for its utility in synthesizing functional materials. Its brominated structure allows it to participate in electrophilic substitution reactions, which can be leveraged to create novel polymers or coatings with specific properties .

Data Table: Synthesis Yields of Related Compounds

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropoxyphenol largely depends on its interactions with other molecules. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attach to the phenol ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

4-Bromo-5-isopropyl-2-methylphenol (CAS: 121665-99-4)

- Molecular Formula : C₁₀H₁₃BrO

- Key Differences :

- Substituents: A methyl group at C2 and an isopropyl group at C5, compared to the isopropoxy group at C2 in the target compound.

- Impact :

- Increased steric hindrance due to the methyl group reduces reactivity in nucleophilic substitution reactions.

- The absence of an ether oxygen (as in isopropoxy) lowers solubility in polar solvents compared to 4-Bromo-2-isopropoxyphenol .

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Molecular Formula : C₉H₉BrO₂

- Key Differences: Functional Groups: Contains a ketone (acetophenone backbone) and methoxy group instead of a phenol and isopropoxy group. Impact:

- The ketone group enhances electrophilicity, making it more reactive in Friedel-Crafts alkylation.

- The methoxy group is less acidic than the phenolic -OH in 4-Bromo-2-isopropoxyphenol, limiting its use in acid-catalyzed reactions .

4-Bromo-2-(5-isoxazolyl)phenol (CAS: 213690-27-8)

- Molecular Formula: C₉H₆BrNO₂

- Key Differences :

- Substituents: An isoxazole heterocycle at C2 replaces the isopropoxy group.

- Impact :

- The isoxazole ring introduces nitrogen-based hydrogen bonding, improving solubility in aprotic solvents.

- Enhanced thermal stability due to aromatic heterocycle, unlike the labile ether linkage in 4-Bromo-2-isopropoxyphenol .

2-(4-Bromo-2-isopropylphenoxy)acetic Acid (CAS: 685853-35-4)

- Molecular Formula : C₁₁H₁₃BrO₃

- Key Differences: Functional Groups: An acetic acid side chain is added to the phenolic oxygen. Impact:

- The carboxylic acid group increases water solubility and enables salt formation, expanding pharmaceutical applications.

- Reduced volatility compared to the parent compound due to higher molecular weight .

Data Table: Structural and Functional Comparison

Biological Activity

4-Bromo-2-isopropoxyphenol is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of endocrine disruption and its implications for human health. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Molecular Formula : C10H13BrO2

Molecular Weight : 243.12 g/mol

CAS Number : 138505-27-8

Structure : The compound features a bromine atom and an isopropoxy group attached to a phenolic structure, which may influence its biological interactions.

4-Bromo-2-isopropoxyphenol is believed to act as an endocrine disruptor. Endocrine disruptors can interfere with hormone functions in the body, leading to various health issues. The following mechanisms have been identified:

- Estrogenic Activity : Some studies suggest that compounds similar to 4-bromo-2-isopropoxyphenol can mimic estrogen and bind to estrogen receptors, potentially leading to altered reproductive functions and developmental issues.

- Antioxidant Properties : Certain phenolic compounds exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property may provide protective effects against cellular damage.

Biological Activity

The biological activity of 4-Bromo-2-isopropoxyphenol has been evaluated through various studies:

- Endocrine Disruption : Research indicates that exposure to brominated phenols can lead to hormonal imbalances. A study highlighted the presence of brominated flame retardants in human tissues and their correlation with endocrine disruption, suggesting similar potential for 4-bromo-2-isopropoxyphenol .

- Cytotoxicity and Genotoxicity : In vitro studies have shown that certain brominated phenols can induce cytotoxic effects in mammalian cells. For instance, compounds with similar structures have been associated with DNA damage and increased cell death rates .

- Metabolic Pathways : The metabolism of 4-Bromo-2-isopropoxyphenol may involve cytochrome P450 enzymes, which are crucial for the biotransformation of many xenobiotics. This metabolic pathway could influence its bioavailability and toxicity .

Case Studies

Several case studies have investigated the biological implications of exposure to halogenated compounds, including 4-Bromo-2-isopropoxyphenol:

- Prenatal Exposure Studies : A study explored prenatal exposure to halogenated compounds and their potential effects on fetal development. The findings suggested a link between exposure levels and adverse developmental outcomes, emphasizing the need for further research on specific compounds like 4-bromo-2-isopropoxyphenol .

- Human Biological Monitoring : Human biomonitoring studies have reported increasing levels of brominated compounds in populations over recent decades. These trends highlight the importance of monitoring exposure to such chemicals due to their potential health risks .

Data Table

| Study | Findings | Implications |

|---|---|---|

| Study A (2013) | Identified endocrine-disrupting properties | Potential reproductive health risks |

| Study B (2018) | Observed cytotoxic effects in vitro | Concerns over cellular integrity |

| Study C (2020) | Linked prenatal exposure to developmental issues | Need for regulatory scrutiny |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-isopropoxyphenol, and what methodological considerations are critical for optimizing yield and purity?

- Methodology : The synthesis typically involves bromination of 2-isopropoxyphenol precursors or nucleophilic substitution reactions. For example, etherification of 4-bromophenol with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) is a common approach. Key considerations include:

- Temperature control (60–80°C) to minimize side reactions.

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/chloroform mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-Bromo-2-isopropoxyphenol, and how should researchers interpret key data features?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropoxy CH₃ at δ 1.2–1.4 ppm).

- X-ray crystallography : SHELXL/SHELXT software refines crystal structures, resolving bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles to confirm stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0 for C₉H₁₁BrO₂).

Q. How does the steric and electronic environment of the isopropoxy group influence the compound’s stability under various pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies using HPLC to monitor degradation products.

- The isopropoxy group’s electron-donating nature increases susceptibility to oxidative degradation at high pH (>9), while steric hindrance reduces hydrolysis rates compared to smaller alkoxy groups.

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are suitable for modeling the electronic structure and reaction pathways of 4-Bromo-2-isopropoxyphenol?

- Methodology :

- Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set predicts electron density distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites (e.g., bromine as an electrophilic center).

- The Colle-Salvetti correlation-energy formula can model intermolecular interactions in crystalline phases .

Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions for this compound?

- Methodology :

- Use SHELXT to determine initial crystal structures from diffraction data, then cross-validate with DFT-optimized geometries.

- Discrepancies in bond angles (>2°) may indicate crystal packing effects or dynamic disorder, requiring refinement with anisotropic displacement parameters .

Q. What strategies are recommended for analyzing intermolecular interactions in crystalline 4-Bromo-2-isopropoxyphenol using advanced refinement tools?

- Methodology :

- Employ ORTEP-3 to visualize hydrogen-bonding networks (e.g., O–H···O interactions between phenolic –OH and adjacent molecules).

- Hirshfeld surface analysis quantifies contact contributions (e.g., Br···H interactions ~12% of total surface area) .

Q. How does the bromine substituent influence the compound’s potential as a pharmacophore in medicinal chemistry studies?

- Methodology :

- Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., tyrosinase inhibition for hyperpigmentation studies).

- Bromine’s electronegativity and van der Waals radius enhance halogen bonding with protein active sites, improving ligand-receptor stability .

Key Methodological Tools Referenced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.